molecular formula C17H25NO5 B8132614 Cbz-N-amido-PEG1-t-butyl ester

Cbz-N-amido-PEG1-t-butyl ester

Cat. No.: B8132614
M. Wt: 323.4 g/mol
InChI Key: WNTDHYXWTOORKJ-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG1-t-butyl ester is a synthetic reagent extensively used in pharmaceutical research and development. This bifunctional compound consists of two functional groups: a benzyloxycarbonyl group and a tert-butyl ester group, separated by an amide linkage and a short polyethylene glycol spacer. The benzyloxycarbonyl group is a well-known protective group for primary amines, allowing for selective deprotection under mild conditions. The tert-butyl ester group is a commonly employed ester protecting group, which is easily removed under acidic conditions. These characteristics make this compound an invaluable tool for constructing complex bioactive molecules, such as peptides and small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-N-amido-PEG1-t-butyl ester typically involves the following steps:

    Formation of the Amide Linkage: The initial step involves the reaction of a polyethylene glycol derivative with a benzyloxycarbonyl-protected amine to form an amide bond.

    Introduction of the Tert-Butyl Ester Group: The resulting intermediate is then reacted with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Cbz-N-amido-PEG1-t-butyl ester undergoes several types of chemical reactions, including:

    Deprotection Reactions: The benzyloxycarbonyl group can be selectively removed under mild acidic conditions, while the tert-butyl ester group can be cleaved under stronger acidic conditions.

    Substitution Reactions:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyl ester group, while hydrogenation or acidic conditions can be employed to remove the benzyloxycarbonyl group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include deprotected amines and carboxylic acids, which can be further utilized in the synthesis of peptides, small molecules, and other bioactive compounds .

Scientific Research Applications

Cbz-N-amido-PEG1-t-butyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cbz-N-amido-PEG1-t-butyl ester involves the selective protection and deprotection of functional groups. The benzyloxycarbonyl group protects primary amines during synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the protective group can be removed under mild conditions, revealing the free amine. The tert-butyl ester group serves a similar protective function for carboxylic acids, which can be deprotected under acidic conditions. These mechanisms allow for the precise construction of complex molecules with high functional group compatibility .

Comparison with Similar Compounds

Similar Compounds

    Cbz-N-amido-PEG2-t-butyl ester: Similar to Cbz-N-amido-PEG1-t-butyl ester but with a longer polyethylene glycol spacer, providing increased solubility and flexibility.

    Fmoc-N-amido-PEG1-t-butyl ester: Uses a fluorenylmethyloxycarbonyl protective group instead of benzyloxycarbonyl, offering different deprotection conditions and compatibility with various synthetic routes.

Uniqueness

This compound is unique due to its combination of a benzyloxycarbonyl group and a tert-butyl ester group, separated by a short polyethylene glycol spacer. This structure provides a balance of solubility, stability, and biocompatibility, making it a versatile reagent for a wide range of applications in pharmaceutical research and development .

Properties

IUPAC Name

tert-butyl 3-[2-(phenylmethoxycarbonylamino)ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-17(2,3)23-15(19)9-11-21-12-10-18-16(20)22-13-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTDHYXWTOORKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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